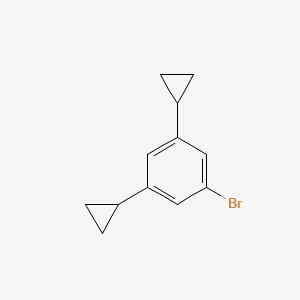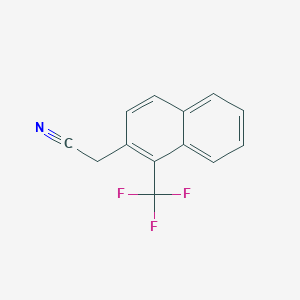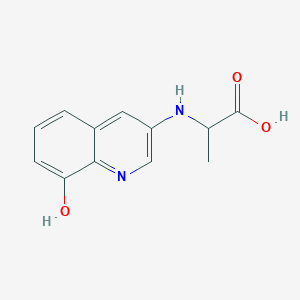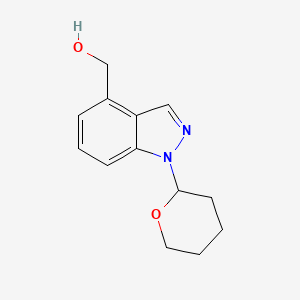
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-8-methylquinoline followed by formylation to introduce the carbaldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-8-methyl-5-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that cause cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoroquinoline-2-carbaldehyde
- 8-Methylquinoline-2-carbaldehyde
- 5-Nitroquinoline-2-carbaldehyde
Comparison
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde is unique due to the presence of all three functional groups (fluoro, methyl, and nitro) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H7FN2O3 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-4-9(12)11(14(16)17)8-3-2-7(5-15)13-10(6)8/h2-5H,1H3 |
Clave InChI |
DNOFRCDYUNNSCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1N=C(C=C2)C=O)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)


![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)

